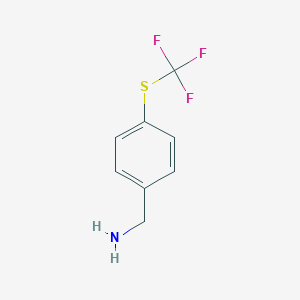

4-(Trifluoromethylthio)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethylsulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACURGWEZCFLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380693 | |

| Record name | 4-(Trifluoromethylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128273-56-3 | |

| Record name | 4-(Trifluoromethylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzylamine (CAS 128273-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzylamine is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and agrochemical research. The presence of the trifluoromethylthio (-SCF3) group imparts unique physicochemical properties to the benzylamine scaffold, influencing its lipophilicity, metabolic stability, and electron-withdrawing characteristics. These attributes make it a valuable building block for the synthesis of novel bioactive molecules with potential therapeutic or pesticidal applications. This technical guide provides a comprehensive overview of the known properties, potential applications, and safety considerations for this compound.

Physicochemical Properties

The distinct properties of this compound are largely dictated by the strong electron-withdrawing nature and high lipophilicity of the trifluoromethylthio group. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 128273-56-3 | [1] |

| Molecular Formula | C8H8F3NS | [1] |

| Molecular Weight | 207.22 g/mol | [1] |

| Appearance | Colorless to almost colorless liquid | [2] |

| Boiling Point | 224-225 °C at 760 mmHg | |

| Density | 1.310 g/mL | |

| Refractive Index (n20/D) | 1.5040 | |

| Flash Point | 79.4 °C (174.9 °F) - closed cup | |

| Solubility | No data available |

Synthesis and Reactivity

The chemical reactivity of this compound is characterized by the nucleophilic nature of the primary amine group and the influence of the trifluoromethylthio substituent on the aromatic ring.

Logical Flow of Amine Reactivity

The primary amine group is a key functional handle for further chemical modifications. It can readily participate in a variety of reactions to introduce the 4-(trifluoromethylthio)benzyl moiety into larger, more complex molecules.

Caption: General reactivity of the primary amine in this compound.

Applications in Research and Development

The trifluoromethylthio group is recognized for its ability to enhance the metabolic stability and cell membrane permeability of drug candidates.[5] Consequently, this compound serves as a valuable starting material in drug discovery and agrochemical synthesis.

Potential Workflow in a Drug Discovery Context

The incorporation of the this compound moiety into a lead compound can be a key step in optimizing its pharmacokinetic and pharmacodynamic properties.

Caption: A potential workflow for utilizing this compound in drug discovery.

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its use as a synthon suggests its incorporation into molecules targeting a range of biological endpoints. The search for novel bioactive compounds often involves screening libraries of molecules derived from such versatile building blocks.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Key Safety Information:

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 (Causes severe skin burns and eye damage)

-

Recommended PPE: Faceshields, gloves, goggles, and a suitable respirator.

For detailed safety and handling information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive primary amine and a lipophilic, electron-withdrawing trifluoromethylthio group makes it an attractive building block for modifying and enhancing the properties of bioactive molecules. While detailed biological data and specific synthetic protocols for this compound are not widely published, its structural features suggest a valuable role in the ongoing search for novel and effective chemical entities. Researchers working with this compound should adhere to strict safety protocols due to its corrosive nature.

References

4-(Trifluoromethylthio)benzylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Trifluoromethylthio)benzylamine. While this compound is available as a building block for chemical synthesis, detailed experimental protocols and specific biological pathway information are not extensively documented in publicly available literature. The information presented herein is compiled from chemical supplier databases and general chemical literature.

Core Compound Information

Molecular Formula and Weight

The fundamental chemical identifiers for this compound are essential for any research application. The molecular formula of this compound is C8H8F3NS.[1][2][3] Its molecular weight is 207.22 g/mol .[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is critical for determining appropriate solvents, reaction conditions, and safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C8H8F3NS | [1][2][3] |

| Molecular Weight | 207.22 g/mol | [1][2][3] |

| CAS Number | 128273-56-3 | |

| Linear Formula | CF3SC6H4CH2NH2 | |

| Boiling Point | 224-225 °C at 760 mmHg | [4] |

| Density | 1.310 g/mL | [4] |

| Refractive Index | n20/D 1.5040 | [4] |

| Flash Point | 79.4 °C (closed cup) | [4][5] |

| InChI Key | LACURGWEZCFLBO-UHFFFAOYSA-N | [4] |

| SMILES String | NCc1ccc(SC(F)(F)F)cc1 | [4] |

Applications in Research and Development

-

Lipophilicity: Improving the ability of a compound to cross biological membranes.

-

Metabolic Stability: Increasing the resistance of a compound to metabolic degradation, thereby extending its half-life.

-

Target Binding Affinity: Modifying the electronic properties of a molecule to enhance its interaction with a biological target.

Given these characteristics, this compound serves as a valuable building block for the synthesis of novel compounds in drug discovery and materials science. It is primarily used as an intermediate in the creation of more complex molecules.

Conceptual Experimental Workflow

Although a specific, detailed experimental protocol for this compound is not available in the searched literature, a general workflow for its use as a chemical building block in a research context can be conceptualized. The following diagram illustrates a logical progression from compound acquisition to the synthesis and evaluation of a novel derivative.

Caption: Conceptual workflow for the utilization of a chemical building block.

Safety Information

This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment (PPE).

-

Hazard Class: Skin Corrosion 1B

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)

-

Precautionary Statements: P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405

Conclusion

This compound is a commercially available chemical intermediate with a unique combination of functional groups that make it a person of interest for synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. While its direct biological activity and specific signaling pathway interactions are not well-documented, its utility as a building block for creating novel molecules with potentially enhanced properties is clear. Researchers utilizing this compound should rely on established synthetic methodologies for amine derivatization and adhere to strict safety protocols.

References

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzylamine is a fluorinated organic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (–SCF₃) group into molecular scaffolds is a key strategy in modern drug design. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and membrane permeability, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, representative synthesis, and applications of this compound, serving as a resource for professionals in research and development.

Chemical Structure and Physicochemical Properties

This compound is a primary amine featuring a benzyl group substituted at the para position with a trifluoromethylthio ether. This unique combination of a reactive amine handle and the electronically distinct –SCF₃ group makes it a valuable intermediate for chemical synthesis.

Caption: Chemical structure of this compound.

The key physicochemical and identification properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 128273-56-3[2][3] |

| Molecular Formula | C₈H₈F₃NS[2] |

| Molecular Weight | 207.22 g/mol [2][3] |

| Linear Formula | CF₃SC₆H₄CH₂NH₂[3] |

| SMILES | NCc1ccc(SC(F)(F)F)cc1[3] |

| InChI Key | LACURGWEZCFLBO-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow liquid |

| Purity Assay | ≥97%[3] |

| Boiling Point | 224-225 °C (at 760 mmHg)[3] |

| Density | 1.310 g/mL[3] |

| Refractive Index | n20/D 1.5040[3] |

| Flash Point | 79.4 °C (174.9 °F) - closed cup |

Representative Synthesis

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient route can be proposed based on standard organic transformations. A common strategy involves the reduction of the corresponding benzonitrile derivative.

Caption: Proposed two-step workflow for the synthesis of this compound.

The process involves two key steps:

-

Trifluoromethylthiolation: The synthesis begins with a suitable precursor, such as 4-iodobenzonitrile. This is reacted with a trifluoromethylthiolating agent, often sodium trifluoromethanethiolate (NaSCF₃) in the presence of a copper(I) iodide (CuI) catalyst, to install the SCF₃ group onto the aromatic ring.

-

Nitrile Reduction: The resulting 4-(Trifluoromethylthio)benzonitrile intermediate is then reduced to the primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. The trifluoromethylthio group is highly valued in drug design for its unique electronic properties and steric profile.[4]

Key Advantages of the –SCF₃ Moiety:

-

Metabolic Stability: The C-F bonds are exceptionally strong, and the sulfur atom is less prone to oxidation compared to a simple ether, making the –SCF₃ group highly resistant to metabolic breakdown by enzymes like cytochrome P450.[1]

-

Increased Lipophilicity: The –SCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Physicochemical Properties: It acts as a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence receptor-ligand binding interactions.[5]

The benzylamine portion of the molecule provides a convenient attachment point for building more complex structures through amide bond formation, reductive amination, or other nucleophilic addition reactions.

Caption: Logical workflow of this compound as a building block in drug discovery.

Experimental Protocols

The following section provides a representative, generalized protocol for the synthesis outlined in Section 2. Note: These procedures should be performed by trained chemists under appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzonitrile

-

Reagents and Setup:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-iodobenzonitrile (1.0 eq.), Copper(I) iodide (0.1-0.2 eq.), and an appropriate anhydrous polar aprotic solvent (e.g., DMF or NMP).

-

Add sodium trifluoromethanethiolate (NaSCF₃) (1.2-1.5 eq.) portion-wise to the stirred suspension.

-

-

Reaction:

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete (typically 4-12 hours).

-

-

Workup and Purification:

-

Cool the mixture to room temperature and quench with aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure nitrile.

-

Protocol 2: Reduction to this compound

-

Reagents and Setup:

-

To a separate oven-dried, three-necked flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C (ice bath).

-

Dissolve 4-(Trifluoromethylthio)benzonitrile (1.0 eq.) in a minimal amount of the same anhydrous solvent.

-

-

Reaction:

-

Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the absence of the starting nitrile.

-

-

Workup and Purification:

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with additional solvent.

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude benzylamine.

-

If necessary, further purification can be achieved by vacuum distillation.

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

Table 3: GHS Safety Information

| Category | Information |

|---|---|

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

| Precautionary Codes | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 |

| Storage Class | 8A - Combustible corrosive hazardous materials |

Handling Recommendations:

-

Always use in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. Late-stage trifluoromethylthiolation of benzylic C-H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 97 128273-56-3 [sigmaaldrich.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

4-(Trifluoromethylthio)benzylamine physical properties (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethylthio)benzylamine

This technical guide provides a focused overview of the key physical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in a clear, tabular format and outlines generalized experimental methodologies for the determination of these properties.

Core Physical Properties

This compound is a benzylamine derivative containing a trifluoromethylthio group. Its physical characteristics are crucial for its handling, reaction setup, and integration into synthetic pathways.

Quantitative Data Summary

The primary physical properties of this compound are summarized in the table below. These values are based on literature data.

| Property | Value | Units | Conditions | Citations |

| Boiling Point | 224-225 | °C | at 760 mmHg | [1][2] |

| Density | 1.310 | g/mL | Not Specified | [1][2] |

| Refractive Index | 1.5040 | - | at 20 °C | [1][2] |

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound are not detailed in the provided search results, this section outlines generalized, standard laboratory procedures for measuring these properties for a liquid compound.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle or oil bath

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point at the recorded atmospheric pressure.

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m2).

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated (m_liquid = m2 - m1).

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (ρ = m_liquid / V).

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

Caption: Generalized workflow for determining physical properties.

References

Spectroscopic Profile of 4-(Trifluoromethylthio)benzylamine: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the predicted and expected spectral data for the compound 4-(Trifluoromethylthio)benzylamine (CAS No. 128273-56-3). Designed for researchers, scientists, and professionals in drug development, this guide details the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of the molecule. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages predictive models and data from analogous structures to provide a robust analytical profile.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethylthio (-SCF₃) group. Accurate and thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound in research and development settings. This document outlines the expected spectral data and provides standardized protocols for its empirical acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data is derived from computational models and analysis of characteristic spectral regions for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~ 7.45 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~ 3.90 | Singlet | 2H | Methylene (-CH₂-) |

| ~ 1.60 | Broad Singlet | 2H | Amine (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145.0 | Aromatic (C-4, C-SCF₃) |

| ~ 130.0 (q, J ≈ 306 Hz) | Trifluoromethyl (-CF₃) |

| ~ 129.5 | Aromatic (C-2, C-6) |

| ~ 126.0 | Aromatic (C-3, C-5) |

| ~ 125.0 | Aromatic (C-1, C-CH₂NH₂) |

| ~ 45.5 | Methylene (-CH₂-) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization, EI)

| m/z Ratio | Predicted Identity | Notes |

| 207 | [M]⁺ | Molecular Ion |

| 206 | [M-H]⁺ | Loss of a hydrogen atom |

| 191 | [M-NH₂]⁺ | Loss of the amino group |

| 178 | [M-CH₂NH₂]⁺ | Alpha-cleavage, loss of the aminomethyl group |

| 106 | [C₇H₆S]⁺ | Fragment from cleavage of the C-S bond |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data (Sample Preparation: Thin Film or KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium (two bands) | N-H Stretch (primary amine) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |

| 1650 - 1580 | Medium | N-H Bend (scissoring) |

| 1600, 1480 | Medium-Strong | Aromatic C=C Bending |

| 1335 - 1250 | Strong | Aromatic C-N Stretch |

| 1100 - 1000 | Strong | C-F Stretch (from -SCF₃) |

| 850 - 800 | Strong | para-substituted C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for aromatic amines like this compound.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), a GC method suitable for aromatic amines would be developed.

-

Ionization : Utilize Electron Ionization (EI) at 70 eV to induce fragmentation. Electrospray ionization (ESI) can also be used, which would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 208.

-

Mass Analyzer : Scan a mass range of m/z 50-500 to detect the molecular ion and key fragments.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet.

-

Thin Film (for liquids or low-melting solids) : If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

ATR : Place the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum.

-

Data Acquisition : Typically, scan the mid-IR range from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualized Workflows

The following diagrams illustrate the general workflow for spectral data acquisition and analysis, and the logical relationship between the compound's structure and its expected spectral features.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Correlation of functional groups to expected spectral regions.

Spectroscopic Analysis of 4-(Trifluoromethylthio)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4-(Trifluoromethylthio)benzylamine. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected ¹H and ¹³C NMR spectral characteristics based on the analysis of its structural analogue, 4-(trifluoromethyl)benzylamine, and related compounds. It also includes a standardized experimental protocol for acquiring high-quality NMR spectra and a visualization of the molecular structure with key proton and carbon environments. This guide serves as a foundational resource for researchers working with and characterizing this compound.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and drug development due to the presence of the trifluoromethylthio (-SCF₃) group, which can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. Accurate structural elucidation and characterization are paramount for its application in synthesis and biological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to CH₂NH₂) | 7.3 - 7.5 | Doublet | 2H |

| Ar-H (ortho to SCF₃) | 7.5 - 7.7 | Doublet | 2H |

| -CH₂- | 3.8 - 4.0 | Singlet | 2H |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

The electron-withdrawing nature of the -SCF₃ group is expected to deshield the aromatic protons, shifting them downfield compared to unsubstituted benzylamine. The two sets of aromatic protons will likely appear as two distinct doublets due to ortho-coupling. The benzylic methylene protons should appear as a singlet, and the amine protons as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-SCF₃ | 128 - 132 (quartet, JC-F ≈ 300 Hz) |

| Ar-C (ipso to CH₂NH₂) | 140 - 145 |

| Ar-CH (ortho to CH₂NH₂) | 128 - 130 |

| Ar-CH (ortho to SCF₃) | 125 - 127 (quartet, JC-F ≈ 4 Hz) |

| Ar-C (ipso to SCF₃) | 130 - 135 |

| -CH₂- | 45 - 50 |

The carbon attached to the -SCF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The other aromatic carbons will also show subtle quartet splitting due to through-space coupling with the fluorine atoms.

Experimental Protocol for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial characterization.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS).

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the molecular structure of this compound and highlights the different proton and carbon environments that would be observed in the NMR spectra.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of this compound. The provided data tables and experimental protocols offer a solid foundation for researchers to acquire and interpret the NMR spectra of this compound. The structural visualization further aids in understanding the correlation between the molecular structure and its spectroscopic signature. As experimental data becomes publicly available, this guide can be updated to provide an even more precise reference for the scientific community.

The Trifluoromethylthio (SCF₃) Group: An In-depth Technical Guide to its Electron-Withdrawing Influence in Benzylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (SCF₃) group has emerged as a critical substituent in modern medicinal chemistry, prized for its potent electron-withdrawing properties, high lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the electron-withdrawing nature of the SCF₃ group, with a specific focus on its impact on the physicochemical properties of benzylamine derivatives. This document includes quantitative data, detailed experimental protocols for the synthesis and characterization of SCF₃-substituted benzylamines, and a visualization of the structure-property relationships.

Introduction: The Significance of the Trifluoromethylthio (SCF₃) Group

The strategic incorporation of fluorine-containing functional groups has revolutionized drug design. Among these, the trifluoromethylthio (SCF₃) group is of particular interest due to its unique combination of properties. It is one of the most electron-withdrawing and lipophilic substituents used in medicinal chemistry. These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:

-

Modulating pKa: The strong inductive effect of the SCF₃ group significantly reduces the basicity of nearby functional groups, such as the amino group in benzylamines. This alteration of pKa can impact a drug's solubility, absorption, and interaction with biological targets.

-

Enhancing Metabolic Stability: The robust C-S and C-F bonds within the SCF₃ group are resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

-

Increasing Lipophilicity: The SCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.

This guide will delve into the quantitative aspects of the SCF₃ group's electron-withdrawing nature in the context of benzylamines, providing the necessary data and methodologies for researchers in the field.

Quantitative Analysis of the Electron-Withdrawing Effect

The electron-withdrawing strength of a substituent is commonly quantified using Hammett constants (σ). These constants are derived from the dissociation of benzoic acids and provide a measure of the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| SCF₃ | 0.44 | 0.45 |

| CF₃ | 0.43 | 0.54 |

| NO₂ | 0.71 | 0.78 |

| CN | 0.56 | 0.66 |

| Cl | 0.37 | 0.23 |

Data sourced from various chemical literature.

The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium or rate constant (K) of a reaction for a substituted compound to the constant for the unsubstituted compound (K₀) through the substituent constant (σ) and the reaction constant (ρ). For the ionization of benzylammonium ions, a positive ρ value is expected, indicating that electron-withdrawing groups increase the acidity (decrease the pKa) of the ammonium ion.

Estimated pKa of 4-(Trifluoromethylthio)benzylammonium Ion:

pKa(X) ≈ pKa(H) - ρσ

pKa(SCF₃) ≈ 9.34 - (2.8 * 0.45) ≈ 8.08

This estimation underscores the substantial impact of the SCF₃ group on the basicity of the benzylamine nitrogen.

Experimental Protocols

Synthesis of 4-(Trifluoromethylthio)benzylamine

A plausible and efficient synthetic route to this compound is via the reduction of the corresponding benzonitrile. 4-(Trifluoromethylthio)benzonitrile can be synthesized from 4-chlorobenzonitrile. The subsequent reduction of the nitrile yields the desired benzylamine.

Step 1: Synthesis of 4-(Trifluoromethylthio)benzonitrile

-

Reaction: 4-Chlorobenzonitrile is reacted with a trifluoromethylthiolating agent, such as copper(I) trifluoromethylthiolate (CuSCF₃), in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzonitrile (1 eq.), CuSCF₃ (1.2 eq.), and anhydrous DMF.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(trifluoromethylthio)benzonitrile.

-

Step 2: Reduction of 4-(Trifluoromethylthio)benzonitrile to this compound

-

Reaction: The nitrile group is reduced to a primary amine using a suitable reducing agent.

-

Procedure using Lithium Aluminum Hydride (LiAlH₄):

-

Under an inert atmosphere, slowly add a solution of 4-(trifluoromethylthio)benzonitrile (1 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) to a stirred suspension of LiAlH₄ (1.5 eq.) in the same solvent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with ether or THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an amine.

-

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

-

Reagents:

-

SCF₃-substituted benzylamine sample (e.g., this compound)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of the SCF₃-substituted benzylamine and dissolve it in a known volume of deionized water to make a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes become minimal after passing the equivalence point.

-

Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

-

Visualization of Structure-Property Relationships

The following diagram illustrates the logical flow from the introduction of the electron-withdrawing SCF₃ group to the resulting changes in physicochemical properties and the potential impact on biological activity.

Caption: Logical relationship between the SCF₃ substituent and its effects.

Conclusion

The trifluoromethylthio group is a powerful tool in the arsenal of medicinal chemists. Its strong electron-withdrawing nature, as quantified by its Hammett constants, leads to a significant reduction in the basicity of the benzylamine nitrogen. This guide has provided a framework for understanding and quantifying this effect, including a plausible synthetic route and a detailed protocol for pKa determination. The provided visualization highlights the cascade of effects initiated by the introduction of the SCF₃ group, from fundamental electronic properties to potential alterations in biological activity. Further experimental investigation into the pKa and biological activities of SCF₃-substituted benzylamines is warranted to fully exploit their potential in drug discovery.

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethylthio)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Trifluoromethylthio)benzylamine (CAS No. 128273-56-3), a key reagent in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental protocols.

Chemical Identification and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1][2] Its unique trifluoromethylthio group significantly influences its chemical properties, making it a valuable building block in organic synthesis.[3]

| Property | Value | Source |

| Molecular Formula | C8H8F3NS | [1][4][5] |

| Molecular Weight | 207.22 g/mol | [4][5][6] |

| CAS Number | 128273-56-3 | [4][5] |

| Appearance | Colorless to Almost colorless clear liquid | [1][2] |

| Boiling Point | 224-225 °C at 760 mmHg | [4][7] |

| Density | 1.310 g/mL (lit.) | [4][7] |

| Refractive Index | n20/D 1.5040 (lit.) | [4][7] |

| Flash Point | 79.4 °C (174.9 °F) - closed cup | [1][4][7] |

| Purity | >97.0% (GC)(T) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazard associated with this compound is its corrosive nature.[6]

| Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][4] |

| Signal Word | Danger | [1][4][7] |

| GHS Pictogram | GHS05 (Corrosion) | [4][7] |

A logical workflow for hazard identification and response is crucial for safe handling.

Caption: Hazard Identification and Response Workflow.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this substance.

| PPE Type | Specification |

| Eye/Face Protection | Faceshields and goggles.[4] |

| Hand Protection | Impervious gloves.[1] |

| Skin and Body Protection | Protective clothing and boots as required.[1] |

| Respiratory Protection | Type ABEK (EN14387) respirator filter.[4] |

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain chemical stability.

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dusts or mists.[1]

-

Use in a well-ventilated area or with a closed system.[1]

-

Keep away from flames, hot surfaces, and sources of ignition.[1]

-

Take measures to prevent the buildup of electrostatic charge.[1]

-

Wash hands and face thoroughly after handling.[1]

Storage:

-

Store in a combustible corrosive hazardous materials area (Storage Class 8A).[4]

-

Keep container tightly closed.

-

The substance is noted to be air sensitive and hygroscopic.[2]

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Protocol |

| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1] |

| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[1] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |

The following diagram illustrates the appropriate first-aid response for different exposure routes.

Caption: First-Aid Protocol for Exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards: Combustible material. Containers may explode when heated.

-

Protective equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release:

-

Remove all sources of ignition.[1]

-

Use spark-proof tools and explosion-proof equipment.[1]

-

Absorb the spill with a suitable inert material (e.g., dry sand, earth).[1]

-

Contain large spills by bunding.[1]

-

Dispose of collected material in accordance with appropriate laws and regulations.[1]

Stability and Reactivity

-

Chemical stability: Stable under proper conditions.[1]

-

Possibility of hazardous reactions: No special reactivity has been reported.[1]

-

Conditions to avoid: Air sensitive and hygroscopic.[2]

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

This technical guide is intended to provide a comprehensive overview of the safety and handling information for this compound based on currently available data. It is imperative that all users of this chemical consult the original Safety Data Sheet (SDS) provided by their supplier and are adequately trained in handling hazardous materials.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. labproinc.com [labproinc.com]

- 3. CAS 128273-56-3: this compound [cymitquimica.com]

- 4. This compound 97 128273-56-3 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C8H8F3NS | CID 2777875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 128273-56-3 [sigmaaldrich.com]

Solubility Profile of 4-(Trifluoromethylthio)benzylamine in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-(Trifluoromethylthio)benzylamine in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a summary of its known physicochemical properties and outlines standardized experimental protocols for determining solubility. Furthermore, this guide offers a qualitative assessment of its expected solubility based on general chemical principles and includes a logical workflow for solubility determination, visualized using Graphviz. This information is intended to support researchers and professionals in drug development and other scientific endeavors involving this compound.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Its structural features, including a benzylamine core and a trifluoromethylthio substituent, suggest its potential utility in medicinal chemistry and materials science. A thorough understanding of a compound's solubility in different solvents is fundamental for its application, particularly in areas such as reaction chemistry, formulation development, and purification processes. This guide provides a foundational understanding of the solubility characteristics of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₃NS | [1] |

| Molecular Weight | 207.22 g/mol | [1] |

| CAS Number | 128273-56-3 | [1] |

| Appearance | Clear, yellow liquid | [2] |

| Density | 1.310 g/mL (lit.) | [1] |

| Boiling Point | 224-225 °C/760 mmHg (lit.) | [1] |

| Refractive Index | n20/D 1.5040 (lit.) | [1] |

| Flash Point | 175 °F | [2] |

| pKa | 8.66 ± 0.10 (Predicted) | [2] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. As an amine, it possesses a polar amino group capable of hydrogen bonding, as well as a larger, more nonpolar aromatic ring with a lipophilic trifluoromethylthio group.

Generally, amines are soluble in a wide range of organic solvents.[3] It is expected that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like methanol and ethanol, due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in less polar solvents like dichloromethane and diethyl ether is also anticipated to be significant, owing to the nonpolar characteristics of the benzene ring and the trifluoromethylthio group.[3]

Experimental Protocols for Solubility Determination

The following section outlines a general experimental protocol for determining the solubility of a compound like this compound in various organic solvents. This method is based on the widely used shake-flask technique.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a syringe filter (e.g., 0.22 µm).

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve. Analyze the filtered supernatant by a suitable analytical method, such as HPLC or GC, after appropriate dilution.

-

Data Analysis: Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Logical Relationships in Solubility

The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Factors Influencing Solubility.

Conclusion

This technical guide provides a summary of the available information on the solubility of this compound in organic solvents. While quantitative data is not currently published, this document offers a compilation of its physicochemical properties, a qualitative prediction of its solubility, and a detailed, generalized experimental protocol for its determination. The provided workflows and diagrams serve as a valuable resource for researchers and professionals working with this compound, enabling a systematic approach to its handling and application in various scientific contexts. It is recommended that experimental determination of solubility be carried out for specific applications to obtain precise quantitative data.

References

Initial Synthesis Routes for 4-(Trifluoromethylthio)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for 4-(Trifluoromethylthio)benzylamine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethylthio group imparts unique properties, such as high lipophilicity, which can enhance the biological activity and pharmacokinetic profile of a molecule. This document outlines two principal and viable synthetic pathways, starting from commercially available precursors. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis. Its structural motif, featuring a benzylamine core functionalized with a trifluoromethylthio (-SCF3) group at the para position, makes it a desirable component for molecules in drug discovery and materials science. The two most direct and practical synthetic strategies commence from either 4-(Trifluoromethylthio)benzaldehyde via reductive amination or from 4-(Trifluoromethylthio)benzonitrile through reduction.

Synthesis Route 1: Reductive Amination of 4-(Trifluoromethylthio)benzaldehyde

This route involves the reaction of 4-(Trifluoromethylthio)benzaldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the target benzylamine. This can be performed as a one-pot reaction or in a stepwise manner.

Experimental Protocol

Materials:

-

4-(Trifluoromethylthio)benzaldehyde

-

Ammonia (e.g., aqueous ammonium hydroxide or ammonia in methanol)

-

Reducing agent (e.g., sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3))

-

Solvent (e.g., methanol (MeOH), ethanol (EtOH), dichloromethane (DCM))

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-(Trifluoromethylthio)benzaldehyde (1.0 eq) in a suitable solvent such as methanol.

-

Add a solution of ammonia (a significant excess, e.g., 10-20 eq, can be used to favor the primary amine) to the aldehyde solution.

-

Stir the mixture at room temperature. The formation of the imine can be monitored by techniques such as TLC or GC-MS. For less reactive substrates, gentle heating or the addition of a catalytic amount of acid may be required.

-

Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride, 1.5 - 2.0 eq) portion-wise, ensuring the temperature remains low. Sodium borohydride is often used after sufficient time has been allowed for imine formation, as it can also reduce the starting aldehyde.[1][2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table provides an estimated summary of reaction parameters for the reductive amination of 4-(Trifluoromethylthio)benzaldehyde. Yields are based on typical reductive amination reactions of similar aromatic aldehydes.

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethylthio)benzaldehyde | - |

| Amine Source | Ammonia in Methanol | [3] |

| Reducing Agent | Sodium Borohydride (NaBH4) | [1][2] |

| Solvent | Methanol | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2 - 12 hours | General Knowledge |

| Expected Yield | 70-90% | [3][4] |

Logical Workflow Diagram

Caption: Reductive amination workflow.

Synthesis Route 2: Reduction of 4-(Trifluoromethylthio)benzonitrile

This alternative route involves the direct reduction of the nitrile functionality of 4-(Trifluoromethylthio)benzonitrile to the primary amine. Various reducing agents and catalytic systems can be employed for this transformation.

Experimental Protocol

Two common methods for nitrile reduction are presented below:

Method A: Catalytic Hydrogenation

Materials:

-

4-(Trifluoromethylthio)benzonitrile

-

Catalyst (e.g., Raney Nickel (Raney Ni), Palladium on Carbon (Pd/C))

-

Hydrogen source (e.g., H2 gas, ammonium formate)

-

Solvent (e.g., ethanol, methanol)

-

Ammonia (optional, to suppress secondary amine formation)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-(Trifluoromethylthio)benzonitrile (1.0 eq) in a suitable solvent like ethanol.

-

Add the catalyst (e.g., Raney Ni, ~10 mol%). To minimize the formation of secondary amine byproducts, ammonia can be added to the reaction mixture.[5]

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-50 atm, depending on the catalyst and equipment) and stir the mixture at room temperature or with gentle heating.

-

The reaction progress should be monitored by the uptake of hydrogen or by analytical techniques like GC-MS.

-

Work-up: Once the reaction is complete, carefully filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Method B: Chemical Reduction with Metal Hydrides

Materials:

-

4-(Trifluoromethylthio)benzonitrile

-

Reducing agent (e.g., Lithium Aluminum Hydride (LiAlH4), Borane-THF complex (BH3·THF))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 - 2.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 4-(Trifluoromethylthio)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

-

After the addition, the reaction mixture can be stirred at room temperature or gently refluxed to ensure complete reduction.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[6]

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Quantitative Data

The following table summarizes the estimated reaction parameters for the reduction of 4-(Trifluoromethylthio)benzonitrile. Yields are based on general procedures for nitrile reduction.

| Parameter | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction | Reference |

| Starting Material | 4-(Trifluoromethylthio)benzonitrile | 4-(Trifluoromethylthio)benzonitrile | - |

| Reagents | Raney Ni, H2 gas | Lithium Aluminum Hydride (LiAlH4) | [5][7][8] |

| Solvent | Ethanol | Anhydrous Tetrahydrofuran (THF) | [7][8] |

| Reaction Temperature | Room Temperature to 50 °C | 0 °C to Reflux | [7][8] |

| Reaction Time | 4 - 24 hours | 2 - 12 hours | General Knowledge |

| Expected Yield | 80-95% | 75-90% | [7][8] |

Logical Workflow Diagram

Caption: Nitrile reduction workflows.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the reductive amination of 4-(Trifluoromethylthio)benzaldehyde and the reduction of 4-(Trifluoromethylthio)benzonitrile. Both starting materials are commercially available, making these pathways accessible for laboratory-scale synthesis. The choice of route and specific methodology will depend on the available reagents, equipment, and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate.

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. Workup [chem.rochester.edu]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Discovery and Context

The journey to synthesize compounds bearing the trifluoromethylthio group began with the use of hazardous and volatile reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) and bis(trifluoromethyl) disulfide (CF₃SSCF₃)[1]. These early methods, while effective, posed significant safety challenges. The development of more stable and easier-to-handle electrophilic trifluoromethylthiolating reagents, such as those pioneered by Yagupolskii and Umemoto, marked a significant advancement in the field[2][3]. These reagents have enabled the synthesis of a wide array of trifluoromethylthiolated aromatic compounds, including the subject of this guide, 4-(Trifluoromethylthio)benzylamine.

A common and effective modern approach for the synthesis of this compound involves the direct trifluoromethylthiolation of a suitable benzylamine precursor or the reduction of a corresponding functional group on a trifluoromethylthiolated benzene ring. One plausible and widely applicable method starts from 4-aminobenzonitrile, proceeds through the introduction of the trifluoromethylthio group, and concludes with the reduction of the nitrile to the benzylamine.

Synthetic Pathway

A representative synthetic pathway for this compound is outlined below. This multi-step process leverages well-established reactions in organic synthesis.

Caption: A plausible synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative of the synthetic steps illustrated above.

Step 1: Electrophilic Trifluoromethylthiolation of 4-Aminobenzonitrile

This step introduces the trifluoromethylthio group onto the aromatic ring.

-

Reagents: 4-Aminobenzonitrile, N-(Trifluoromethylthio)phthalimide (or another suitable electrophilic trifluoromethylthiolating agent), and a Lewis acid catalyst (e.g., Zn(OTf)₂).

-

Procedure: To a solution of 4-aminobenzonitrile (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (0.1 equiv). To this mixture, add N-(Trifluoromethylthio)phthalimide (1.2 equiv) portion-wise at room temperature. The reaction is stirred for 12-24 hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Diazotization and Reduction of 4-Amino-3-(trifluoromethylthio)benzonitrile

This step removes the amino group.

-

Reagents: 4-Amino-3-(trifluoromethylthio)benzonitrile, sodium nitrite, and a reducing agent (e.g., hypophosphorous acid).

-

Procedure: The 4-amino-3-(trifluoromethylthio)benzonitrile (1.0 equiv) is dissolved in a mixture of an appropriate acid (e.g., hydrochloric acid) and water at 0 °C. A solution of sodium nitrite (1.1 equiv) in water is added dropwise while maintaining the temperature at 0 °C. The resulting diazonium salt solution is then slowly added to a pre-cooled solution of the reducing agent. The reaction is allowed to warm to room temperature and stirred for several hours. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Step 3: Reduction of 4-(Trifluoromethylthio)benzonitrile to this compound

This final step converts the nitrile to the desired benzylamine.

-

Reagents: 4-(Trifluoromethylthio)benzonitrile, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Raney Nickel).

-

Procedure (using LiAlH₄): A solution of 4-(Trifluoromethylthio)benzonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by distillation or column chromatography to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on specific reaction conditions and scale.

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1 | 4-Aminobenzonitrile | 4-Amino-3-(trifluoromethylthio)benzonitrile | 70-85 | >95 |

| 2 | 4-Amino-3-(trifluoromethylthio)benzonitrile | 4-(Trifluoromethylthio)benzonitrile | 60-75 | >98 |

| 3 | 4-(Trifluoromethylthio)benzonitrile | This compound | 80-95 | >99 |

Characterization Data

The final product, this compound, can be characterized by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₈H₈F₃NS |

| Molecular Weight | 207.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 224-225 °C at 760 mmHg |

| Density | 1.310 g/mL at 25 °C |

| Refractive Index | n20/D 1.504 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 8.2 Hz, 2H), 7.37 (d, J = 8.2 Hz, 2H), 3.91 (s, 2H), 1.65 (s, 2H, NH₂) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -42.5 (s) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.2, 132.6, 129.2 (q, J = 307.0 Hz), 128.9, 126.0, 45.8 |

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for synthesis and analysis.

This guide provides a comprehensive overview for the synthesis of this compound, a valuable building block for research and development in the pharmaceutical and agrochemical industries. The detailed protocols and data serve as a practical resource for scientists in the field.

References

Methodological & Application

Synthesis of Novel Bioactive Derivatives Using 4-(Trifluoromethylthio)benzylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel amide and Schiff base derivatives from 4-(trifluoromethylthio)benzylamine. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethylthio (-SCF3) group, which can enhance metabolic stability, lipophilicity, and target binding affinity.

Application Notes

The incorporation of the 4-(trifluoromethylthio)benzyl moiety into small molecules has been explored for the development of new therapeutic agents and crop protection chemicals. Two prominent areas of application for derivatives of this compound are in the development of herbicides targeting phytoene desaturase (PDS) and as potential anticancer agents that inhibit DNA topoisomerase II.

Herbicidal Activity via Phytoene Desaturase Inhibition

Derivatives of this compound can be designed as inhibitors of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants.[1][2] Carotenoids are essential pigments that protect chlorophyll from photooxidation.[1] Inhibition of PDS leads to the accumulation of phytoene and a deficiency in protective carotenoids, resulting in chlorophyll degradation and a characteristic bleaching of the plant tissue, ultimately leading to plant death.[1][3] Compounds containing a trifluoromethylthiobenzyl moiety have shown potent PDS inhibition.[4]

Below is a diagram illustrating the proposed mechanism of action for a herbicide targeting phytoene desaturase.

Anticancer Potential via DNA Topoisomerase II Inhibition

Benzylamine derivatives have been investigated as inhibitors of human DNA topoisomerase II, a key enzyme in regulating DNA topology during replication, transcription, and chromosome segregation.[5][6] Inhibition of topoisomerase II can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[6][7] The unique electronic properties of the trifluoromethylthio group can potentially enhance the binding affinity of these derivatives to the enzyme-DNA complex.

The following diagram illustrates the general mechanism of DNA topoisomerase II inhibition leading to apoptosis.

Experimental Protocols

The following are generalized protocols for the synthesis of amide and Schiff base derivatives of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of N-(4-(Trifluoromethylthio)benzyl) Amides

This protocol is adapted from a procedure for the synthesis of N-benzyl α-trifluoromethylthioacetamides.[8]

Workflow Diagram:

Materials:

-

This compound

-

Carboxylic acid or Acyl chloride

-

Coupling agent (e.g., HATU, HOBt/EDC) or Base (e.g., Triethylamine, Pyridine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

If starting from a carboxylic acid: To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.2 M) at 0 °C, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

If starting from an acyl chloride: To a solution of this compound (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add the acyl chloride (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-